molecular formula C16H16FN5O4S B2691826 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 941964-41-6

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2691826
CAS RN: 941964-41-6
M. Wt: 393.39
InChI Key: LZBFXTDQBBTAMS-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole-based sulfonamides, which are known for their diverse biological activities.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research into benzenesulfonamide derivatives has shown their potential in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized, displaying good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them remarkable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Therapeutic Applications

Benzenesulfonamide derivatives have also been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective COX-2 inhibitors, with one compound, JTE-522, showing potent, highly selective, and orally active COX-2 inhibitory activity, which is currently in phase II clinical trials (Hashimoto et al., 2002).

Synthesis and Characterization for Biochemical Applications

Further, the synthesis and crystal structure analysis of compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide have been explored for various biochemical applications. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBFXTDQBBTAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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